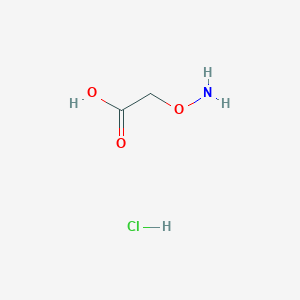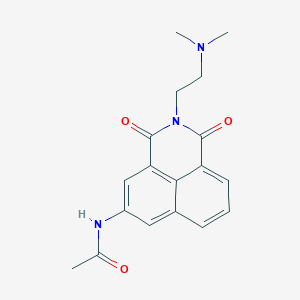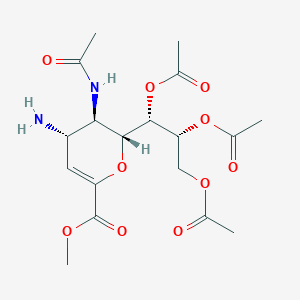
3-メチル-2-オキソブタン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 3-methyl-2-oxobutanoate: is a chemical compound with the molecular formula C5H7NaO3. It is also known as sodium alpha-ketoisovalerate. This compound is a sodium salt of 3-methyl-2-oxobutanoic acid and is characterized by its white to light brown crystalline appearance. It is commonly used in scientific research and has various applications in chemistry, biology, and industry .
科学的研究の応用
Chemistry: Sodium 3-methyl-2-oxobutanoate is used as a precursor in the synthesis of various organic compounds. It is also employed in studies involving keto acids and their derivatives .
Biology: In biological research, sodium 3-methyl-2-oxobutanoate serves as a precursor of pantothenic acid in Escherichia coli. It is also used to study metabolic pathways and enzyme activities .
Medicine: This compound has potential therapeutic applications, including its use in metabolic engineering and as a therapeutic agent for certain metabolic disorders .
Industry: In the industrial sector, sodium 3-methyl-2-oxobutanoate is used in the production of flavors and fragrances due to its fruity aroma. It is also utilized in the synthesis of various chemical intermediates .
作用機序
Target of Action
Sodium 3-methyl-2-oxobutanoate, also known as alpha-Ketoisovaleric acid, is primarily targeted towards the metabolic pathways in Escherichia coli . It is an endogenous metabolite and plays a crucial role in the biosynthesis of pantothenic acid .
Mode of Action
Sodium 3-methyl-2-oxobutanoate interacts with its targets by serving as a precursor for pantothenic acid in Escherichia coli . It enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids . It also causes an early decline of ornithine along with a late augmentation of plasma arginine .
Biochemical Pathways
The compound is involved in the biosynthesis of pantothenic acid, a vital component of coenzyme A, in Escherichia coli . It undergoes a series of reactions involving the condensation of acetyl-coenzyme A with omega-methylthio-2-oxoalkanoic acids .
Result of Action
The primary result of Sodium 3-methyl-2-oxobutanoate’s action is the production of pantothenic acid in Escherichia coli . This compound also induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Action Environment
The action, efficacy, and stability of Sodium 3-methyl-2-oxobutanoate can be influenced by various environmental factors. It’s worth noting that as an endogenous metabolite, its levels and activity may be influenced by factors such as diet, health status, and age .
生化学分析
Biochemical Properties
Sodium 3-methyl-2-oxobutanoate is involved in several biochemical reactions. It is a substrate for branched-chain aminotransferases (BCATs), enzymes that catalyze the transamination of branched-chain amino acids . The compound also interacts with other biomolecules, including enzymes and proteins, to exert its effects .
Cellular Effects
The effects of Sodium 3-methyl-2-oxobutanoate on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid, but diminishes the corresponding amino acids, and causes an early decline of ornithine along with a late augmentation of plasma arginine .
Molecular Mechanism
Sodium 3-methyl-2-oxobutanoate exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it induces convulsions through GABAergic and glutamatergic mechanisms in rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 3-methyl-2-oxobutanoate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Sodium 3-methyl-2-oxobutanoate is involved in several metabolic pathways. It is a precursor of pantothenic acid in Escherichia coli, and is involved in the biosynthesis of branched-chain amino acids .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3-methyl-2-oxobutanoate can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-oxobutanoic acid with sodium hydroxide. The reaction typically takes place in an aqueous solution, resulting in the formation of the sodium salt . Another method involves the use of sodium ethoxide and isopropylidene hydantoin in butanol under specific temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of sodium 3-methyl-2-oxobutanoate often involves large-scale esterification and hydrolysis reactions. The process includes the reaction of 3-methyl-2-oxobutanoic acid with an alkali to obtain the sodium salt .
化学反応の分析
Types of Reactions: Sodium 3-methyl-2-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions due to the presence of the keto group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize sodium 3-methyl-2-oxobutanoate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products:
Oxidation: The oxidation of sodium 3-methyl-2-oxobutanoate can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives
類似化合物との比較
Sodium 3-methyl-2-oxobutanoate:
Sodium 2-keto-3-methylbutyrate: Another keto acid sodium salt with similar properties.
Sodium 3-methyl-2-oxobutyric acid: A closely related compound with slight structural differences
Uniqueness: Sodium 3-methyl-2-oxobutanoate is unique due to its specific role as a precursor of pantothenic acid in Escherichia coli. Its ability to enhance certain keto acids while diminishing corresponding amino acids sets it apart from other similar compounds .
特性
CAS番号 |
3715-29-5 |
|---|---|
分子式 |
C5H8NaO3 |
分子量 |
139.10 g/mol |
IUPAC名 |
sodium;3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |
InChIキー |
ZYUOMWUHRSDZMY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
異性体SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
正規SMILES |
CC(C)C(=O)C(=O)O.[Na] |
Key on ui other cas no. |
3715-29-5 |
物理的記述 |
White powder; slight fruity aroma |
関連するCAS |
759-05-7 (Parent) |
溶解性 |
Soluble in water Soluble (in ethanol) |
同義語 |
3-Methyl-2-oxobutanoic Acid Sodium Salt; Sodium 3-Methyl-2-oxobutanoate; Sodium 3-Methyl-2-oxobutyrate; Sodium Dimethylpyruvate; Sodium α-Ketoisovalerate; Sodium α-Oxoisovalerate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


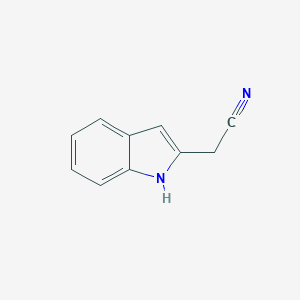


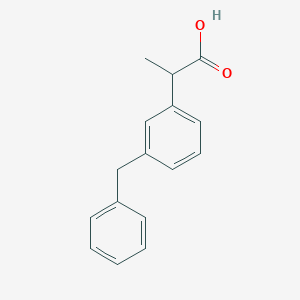

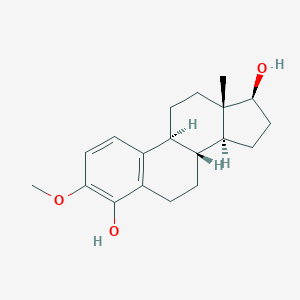
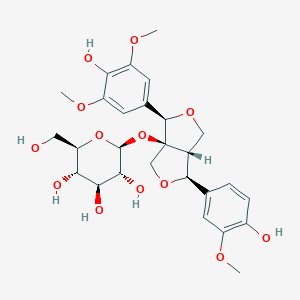
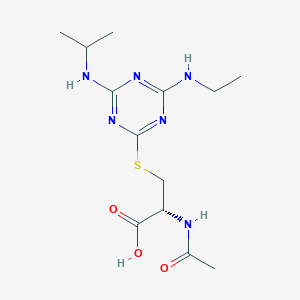
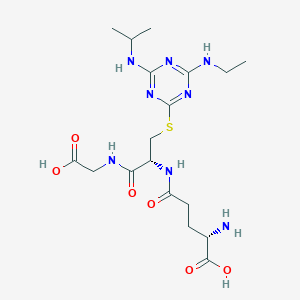
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)
